molecular formula C14H21NO2 B1523977 (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid CAS No. 4125-97-7

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid

Cat. No.: B1523977
CAS No.: 4125-97-7
M. Wt: 235.32 g/mol
InChI Key: UMCNRCSUWIPPOC-AAEUAGOBSA-N
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Description

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is a chiral amino acid derivative This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid and benzyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structure allows for the exploration of stereospecific binding and activity.

Medicine

In medicine, derivatives of this compound may be investigated for their potential as therapeutic agents. The presence of both benzyl and methyl groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart specific properties to polymers and other materials.

Mechanism of Action

The mechanism by which (2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for enzymes or receptors. The stereochemistry plays a crucial role in determining the compound’s biological activity, as it affects the orientation and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(Benzylamino)-3-methylpentanoic acid: Lacks the methyl group on the nitrogen atom.

    (2S,3S)-2-(Methylamino)-3-methylpentanoic acid: Lacks the benzyl group on the nitrogen atom.

    (2S,3S)-2-(Benzyl(methyl)amino)-3-ethylpentanoic acid: Has an ethyl group instead of a methyl group on the carbon chain.

Uniqueness

(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, combined with its specific stereochemistry. This combination of features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNRCSUWIPPOC-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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